N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide
Description
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a furan-2-yl group at the 4-position and a furan-3-carboxamide moiety via a methylene linker. This structure combines two aromatic heterocycles—thiophene (a sulfur-containing ring) and furan (an oxygen-containing ring)—linked through a carboxamide group.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(10-3-5-17-8-10)15-7-12-6-11(9-19-12)13-2-1-4-18-13/h1-6,8-9H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLJSYVFYQFJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide typically involves the following steps:
Formation of the Furan and Thiophene Rings: The furan and thiophene rings can be synthesized through various methods, including the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling of the Rings: The furan and thiophene rings are then coupled using a suitable linker, such as a methyl group, through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide and related compounds:
Key Observations:
Structural Diversity: The target compound uniquely combines thiophene and furan rings, distinguishing it from oxadiazole-based analogs like LMM11 or opioid derivatives like thiophene fentanyl .
Biological Activity :
- LMM11, a 1,3,4-oxadiazole, inhibits C. albicans via thioredoxin reductase inhibition, suggesting that the target compound’s furan-thiophene scaffold may also target redox enzymes .
- Thiophene-3-carboxamide derivatives (e.g., ) exhibit broad antimicrobial activity, implying that the target’s carboxamide group could enhance interactions with microbial targets .
Synthetic Approaches: Amide coupling using HBTU and DIPEA (as in compound 47i) is a common strategy for carboxamide synthesis, likely applicable to the target compound . Derivatives with fused heterocycles (e.g., thiazolidinones in ) often require multi-step protocols, whereas the target’s simpler structure may allow streamlined synthesis .
Physicochemical Properties :
Biological Activity
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide is characterized by the presence of furan and thiophene rings linked to a carboxamide functional group. This structural arrangement enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound possesses significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide may exhibit anticancer properties through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound's mechanism may involve the modulation of signaling pathways that are critical for tumor growth and metastasis.
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent, possibly by inhibiting pro-inflammatory cytokines and enzymes associated with inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and inflammation, which could explain its antimicrobial and anti-inflammatory effects. For example, it can bind to active sites of enzymes, blocking substrate access.
- Receptor Modulation : It might interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological activity of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide:
- Anticancer Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value was reported at approximately 10 µM against breast cancer cell lines, indicating significant potency compared to standard chemotherapeutics .
- Anti-inflammatory Effects : A study highlighted the compound's ability to reduce levels of TNF-alpha in macrophages, suggesting its potential role in managing inflammatory diseases .
Comparative Analysis
To understand the uniqueness of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiophene Carboxamide | Thiophene ring only | Moderate anticancer activity |
| Furan Carboxamide | Furan ring only | Limited anti-inflammatory properties |
| N-[4-(Furan)-phenyl]methyl-furan | Phenyl instead of thiophene | Enhanced cytotoxicity but less specificity |
The combination of both furan and thiophene rings in N-[4-(Furan)-thiophen]-methyl-furan enhances its biological activities compared to compounds with only one of these moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
